Selectivity Index Differentiation: Cox-1-IN-1 (SI = 217) vs. Direct Precursor 12 (SI = 5) vs. Parent Mofezolac (SI ≈ 310)
In a direct head-to-head study evaluating mofezolac-derived diarylisoxazoles, Cox-1-IN-1 (compound 15a) exhibited a COX-2/COX-1 selectivity index of 217, compared to a selectivity index of only 5 for compound 12, its direct structural precursor [1]. This represents a 43-fold improvement in selectivity achieved solely by replacing the two methoxy groups in compound 12 with ethoxy groups. In contrast, the parent compound mofezolac exhibits a selectivity index of approximately 310 (COX-1 IC50 = 1.44 nM; COX-2 IC50 = 447 nM) [2], indicating that Cox-1-IN-1 retains substantial COX-1 selectivity while possessing a distinct potency-selectivity trade-off profile.
| Evidence Dimension | COX-2/COX-1 Selectivity Index (SI) |
|---|---|
| Target Compound Data | SI = 217 (COX-1 IC50 = 0.23 μM; COX-2 IC50 > 50 μM) |
| Comparator Or Baseline | Compound 12: SI = 5 (COX-1 IC50 = 0.076 μM; COX-2 IC50 = 0.35 μM); Mofezolac: SI ≈ 310 (COX-1 IC50 = 0.00144 μM; COX-2 IC50 = 0.447 μM) |
| Quantified Difference | 43-fold increase in SI vs. compound 12; SI value intermediate between compound 12 and mofezolac |
| Conditions | In vitro enzymatic assay using purified ovine COX-1 and COX-2 (Cayman Chemical kit) |
Why This Matters
This selectivity profile enables Cox-1-IN-1 to serve as a pharmacological tool requiring COX-1 inhibition with minimal COX-2 interference, avoiding the confounding effects associated with less selective analogs such as compound 12.
- [1] Solidoro, R., Miciaccia, M., Bonaccorso, C., Fortuna, C. G., Armenise, D., Centonze, A., ... & Scilimati, A. (2024). A further pocket or conformational plasticity by mapping COX-1 catalytic site through modified-mofezolac structure-inhibitory activity relationships and their antiplatelet behavior. European Journal of Medicinal Chemistry, 266, 116135. View Source
- [2] AbMole BioScience. Mofezolac Certificate of Analysis. CAS: 78967-07-4. View Source
